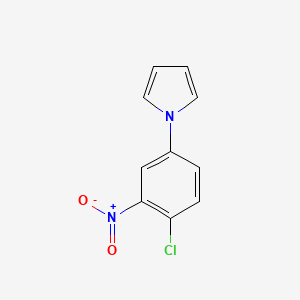

1-(4-chloro-3-nitrophenyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-3-nitrophenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-4-3-8(7-10(9)13(14)15)12-5-1-2-6-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGIUEDAVLSYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395117 | |

| Record name | 1-(4-chloro-3-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383137-76-6 | |

| Record name | 1-(4-chloro-3-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Chloro 3 Nitrophenyl 1h Pyrrole and Analogous N Aryl Pyrroles

Direct N-Arylation Approaches for Pyrroles

Direct N-arylation involves the formation of a carbon-nitrogen bond between the pyrrole (B145914) nitrogen and an aryl halide or its equivalent. Transition metal catalysis is the cornerstone of this approach, offering milder reaction conditions and often excellent yields compared to older methods. rsc.org

Copper-Catalyzed N-Arylation Reactions (e.g., Ullmann-type coupling)

The Ullmann condensation, a classic copper-promoted reaction, is a foundational method for synthesizing N-aryl pyrroles. wikipedia.orgbeilstein-journals.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper, typically with aryl halides activated by electron-withdrawing groups. wikipedia.org

Modern advancements have led to the development of milder and more efficient catalytic systems. These improved methods use catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and a base. acs.orgmdpi.com The synthesis of 1-(4-chloro-3-nitrophenyl)-1H-pyrrole would typically involve the coupling of pyrrole with an aryl halide like 1-bromo-4-chloro-3-nitrobenzene or 1-iodo-4-chloro-3-nitrobenzene. The presence of the electron-withdrawing nitro group on the aryl halide facilitates the reaction. Ligands such as diamines, amino acids (e.g., L-proline), or phenanthrolines can accelerate the reaction, allowing it to proceed at lower temperatures (e.g., 80-120°C). organic-chemistry.orgresearchgate.net The choice of base, often potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial for reaction success. nih.govorganic-chemistry.org

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Pyrroles

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aryl Iodide | CuI / L-proline | K₂CO₃ | DMSO | 90 | Good to Excellent |

| Aryl Bromide | CuI / Diamine | Cs₂CO₃ | Dioxane | 110 | Good |

| Aryl Iodide | CuI (ligand-free) | K₃PO₄ | DMF | 35-40 | High |

Note: Yields are generalized from various sources and depend heavily on the specific substrates and ligands used. mdpi.comorganic-chemistry.orgorganic-chemistry.org

Palladium-Catalyzed N-Arylation Reactions (e.g., Buchwald-Hartwig coupling)

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for C-N bond formation. beilstein-journals.orgresearchgate.net This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than many Ullmann-type reactions. wikipedia.org The reaction is highly dependent on the choice of ligand, which is crucial for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.govyoutube.com

For the synthesis of this compound, the reaction would couple pyrrole with 1-bromo-4-chloro-3-nitrobenzene or, more challengingly, 4-chloro-1-fluoro-2-nitrobenzene. The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine (B1218219) ligand. acs.org A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate is required to deprotonate the pyrrole. beilstein-journals.org

Ligand Design and Optimization in N-Arylation Syntheses

The evolution of both copper- and palladium-catalyzed N-arylation is largely a story of ligand development. beilstein-journals.org In Ullmann reactions, ligands like L-proline, N,N'-dimethylethylenediamine (DMEDA), and phenanthrolines stabilize the copper catalyst and increase its solubility and reactivity, allowing for lower reaction temperatures. acs.orgorganic-chemistry.org

In Buchwald-Hartwig amination, ligand design is even more critical. youtube.com First-generation catalysts used general phosphine ligands like DPPF. However, the development of specialized biaryl phosphine ligands by the Buchwald group (e.g., XPhos, SPhos, RuPhos, BrettPhos) revolutionized the field. nih.govacs.org These ligands possess the steric bulk and electron-donating properties necessary to facilitate the challenging reductive elimination step, which forms the C-N bond. nih.gov For difficult couplings, such as those involving less reactive aryl chlorides, highly active catalysts based on N-heterocyclic carbenes (NHCs) or specialized phosphines like keYPhos have also been developed. scilit.comnih.govrsc.org The selection of the optimal ligand depends on the specific coupling partners, with different ligands showing superior performance for different classes of substrates. acs.orgacs.org

Table 2: Common Ligands for Palladium-Catalyzed N-Arylation of (Hetero)arenes

| Ligand Name | Class | Key Features | Typical Substrates |

|---|---|---|---|

| Xantphos | Bidentate Phosphine | Wide bite angle, flexible | General use, good for various amines |

| XPhos | Biaryl Monophosphine | Bulky, electron-rich | Aryl chlorides, bromides, triflates |

| RuPhos | Biaryl Monophosphine | Sterically demanding | Hindered substrates |

| BrettPhos | Biaryl Monophosphine | Very bulky | Unactivated aryl halides |

Source: Data compiled from various studies on Buchwald-Hartwig amination. acs.orgorganic-chemistry.org

Classical Pyrrole Synthesis Pathways Applicable to N-Substituted Systems

Instead of forming the N-aryl bond directly, these classical methods construct the pyrrole ring from precursors that already contain the desired N-substituent.

Paal-Knorr Condensation and its Variants for N-Aryl Pyrroles

The Paal-Knorr synthesis is a straightforward and widely used method for preparing pyrroles. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgalfa-chemistry.com To synthesize this compound, the reaction would employ 4-chloro-3-nitroaniline (B51477) as the primary amine and a 1,4-dicarbonyl compound such as 2,5-hexanedione (B30556) or its equivalent, succinaldehyde. ias.ac.in

The reaction is typically carried out under neutral or mildly acidic conditions, often in a solvent like ethanol or acetic acid, sometimes with heating. organic-chemistry.orgias.ac.in The use of strong acids can lead to the formation of furan byproducts. organic-chemistry.org The versatility of the Paal-Knorr reaction allows for the synthesis of a wide variety of N-aryl pyrroles, provided the corresponding aniline (B41778) is available. mdpi.comresearchgate.net The main limitation of this method can be the accessibility of the required 1,4-dicarbonyl precursors. acs.org

Knorr Pyrrole Synthesis Modifications for N-Substituted Pyrroles

The Knorr pyrrole synthesis is another classical method that involves the condensation of an α-amino-ketone with a β-ketoester or other compound with an activated methylene group. wikipedia.org The standard Knorr synthesis produces substituted pyrroles, but it can be adapted for N-substituted systems.

In a modified approach for an N-aryl pyrrole, an N-aryl-α-amino ketone would be required. This precursor could be generated in situ from an N-aryl oxime. The condensation partner would be a β-ketoester. The mechanism involves the formation of an imine, followed by tautomerization to an enamine, cyclization, and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.org This method is particularly useful for creating highly substituted pyrrole rings, though it is often more complex than the Paal-Knorr synthesis and may require the synthesis of specialized starting materials.

Hantzsch Pyrrole Synthesis Adaptation for N-Aryl Pyrroles

The Hantzsch pyrrole synthesis is a well-established method that traditionally involves the condensation of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. For the synthesis of N-aryl pyrroles, a primary aromatic amine is utilized. The reaction mechanism commences with the formation of an enamine from the primary amine and the β-ketoester. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the substituted pyrrole ring.

While the Hantzsch synthesis is versatile, its application to N-aryl pyrroles, particularly those with electron-withdrawing substituents on the aryl ring, can be challenging due to the decreased nucleophilicity of the aniline precursor. However, modifications to the reaction conditions, such as the use of microwave irradiation or solid-phase synthesis techniques, have been explored to enhance the efficiency of this transformation for a broader range of substrates.

Multicomponent Reaction (MCR) Strategies for Pyrrole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like N-aryl pyrroles from simple starting materials in a single synthetic operation.

Van Leusen Pyrrole Synthesis and its Applicability to N-Aryl Pyrroles

The Van Leusen pyrrole synthesis is a powerful three-component reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction typically involves the condensation of TosMIC with an activated alkene (a Michael acceptor) and a base. For the synthesis of N-aryl pyrroles, an α,β-unsaturated imine derived from an aromatic amine can be employed.

The mechanism involves the base-mediated deprotonation of TosMIC, which then undergoes a Michael addition to the α,β-unsaturated system. This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to afford the pyrrole ring. The Van Leusen reaction is known for its operational simplicity and the ability to construct highly substituted pyrroles. The use of an N-aryl imine as the Michael acceptor directly installs the desired N-aryl substituent onto the pyrrole ring.

Isocyanide Insertion Reactions for N-Substituted Pyrroles

Isocyanide-based multicomponent reactions are a cornerstone in the synthesis of polysubstituted pyrroles mdpi.com. These reactions leverage the unique reactivity of the isocyanide group to act as a "molecular glue," bringing together other components to form the heterocyclic ring. In the context of N-substituted pyrroles, an isocyanide can react with an activated alkyne and a variety of other substrates in the presence of a suitable catalyst.

For instance, a palladium-catalyzed three-component reaction of an aryl halide, an isocyanide, and an N-tosylhydrazone can be employed to assemble substituted 3-aminopyrroles organic-chemistry.org. The mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by multiple insertions of the isocyanide. This strategy allows for the convergent synthesis of complex pyrrole structures with the N-aryl group being introduced from the aryl halide component.

Other Cycloaddition and Condensation Reactions for N-Aryl Pyrrole Scaffolds

A variety of other cycloaddition and condensation reactions have been developed for the synthesis of N-aryl pyrrole scaffolds. Formal [3+2] cycloaddition reactions are particularly prevalent. For example, the reaction of azomethine ylides with alkynes is a common strategy. The azomethine ylide can be generated in situ from the corresponding imine, and its subsequent cycloaddition with a dipolarophile forms the pyrrole ring.

Condensation reactions such as the Paal-Knorr and Clauson-Kaas syntheses are highly effective for the preparation of N-aryl pyrroles. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an arylamine, under acidic or neutral conditions wikipedia.orgalfa-chemistry.com. The reaction proceeds through the formation of a di-imine intermediate, which then cyclizes and dehydrates to form the pyrrole organic-chemistry.org. This method is straightforward and widely applicable, accommodating a range of substituted anilines and 1,4-dicarbonyl compounds alfa-chemistry.com. Microwave-assisted Paal-Knorr reactions have been shown to significantly reduce reaction times and improve yields nih.govscribd.com.

The Clauson-Kaas synthesis provides another direct route to N-substituted pyrroles by reacting a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst gentaur.com. This reaction is particularly useful for preparing unsubstituted pyrroles at the carbon atoms of the heterocyclic ring. The reaction can be performed under various conditions, including microwave irradiation, which often leads to higher yields and shorter reaction times pensoft.net.

Strategic Incorporation of 4-chloro-3-nitrophenyl Moiety

Precursor Synthesis and Functionalization Strategies

The key precursor for the synthesis of this compound is 4-chloro-3-nitroaniline . This aniline derivative possesses two electron-withdrawing groups, a chloro and a nitro group, which decrease the nucleophilicity of the amino group. This reduced reactivity needs to be taken into account when selecting the appropriate synthetic methodology and reaction conditions.

The most direct and efficient methods for the synthesis of this compound are the Paal-Knorr and Clauson-Kaas reactions, which are well-suited for the condensation of anilines with 1,4-dicarbonyl precursors.

Paal-Knorr Synthesis Approach: In a typical Paal-Knorr synthesis, 4-chloro-3-nitroaniline would be reacted with a 1,4-dicarbonyl compound, such as 2,5-hexanedione (to yield a 2,5-dimethylpyrrole derivative) or succinaldehyde (to yield the unsubstituted pyrrole). The reaction is generally catalyzed by an acid, such as acetic acid or a Lewis acid alfa-chemistry.com. For anilines with electron-withdrawing groups, harsher reaction conditions or more potent catalysts may be necessary to drive the reaction to completion wikipedia.org. Microwave-assisted synthesis has proven effective for the Paal-Knorr reaction with a variety of anilines and can be a valuable tool for overcoming the reduced reactivity of 4-chloro-3-nitroaniline.

| Reactants | Catalyst/Conditions | Product | Reference |

| 4-chloro-3-nitroaniline, 2,5-hexanedione | Acetic acid, heat | 1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole | organic-chemistry.orgwikipedia.org |

| 4-chloro-3-nitroaniline, succinaldehyde | Acid catalyst | This compound | alfa-chemistry.com |

Clauson-Kaas Synthesis Approach: Alternatively, the Clauson-Kaas synthesis offers a reliable method for preparing N-aryl pyrroles. In this approach, 4-chloro-3-nitroaniline is reacted with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst, such as acetic acid or a stronger acid if required. This method directly yields the this compound without substitution on the pyrrole ring. Microwave irradiation can also be employed to accelerate this reaction pensoft.net.

| Reactants | Catalyst/Conditions | Product | Reference |

| 4-chloro-3-nitroaniline, 2,5-dimethoxytetrahydrofuran | Acetic acid, heat/microwave | This compound | gentaur.compensoft.net |

Functionalization of the pre-formed this compound can also be considered. The pyrrole ring is susceptible to electrophilic substitution, and the directing effects of the N-aryl group would influence the position of substitution. Furthermore, the nitro group on the phenyl ring can be reduced to an amino group, which can then be further modified, providing a handle for diversification of the molecular structure.

Regioselectivity and Stereoselectivity Considerations in Synthesis

When synthesizing substituted N-aryl pyrroles, considerations of regioselectivity and stereoselectivity are paramount, as they determine the precise isomeric structure of the final product.

Regioselectivity becomes a critical factor when an unsymmetrical 1,4-dicarbonyl compound is used in the Paal-Knorr synthesis or its variations. For the synthesis of this compound itself from succinaldehyde (a symmetrical dicarbonyl), regioselectivity is not an issue. However, if a substituted pyrrole ring is desired using an unsymmetrical dicarbonyl, a mixture of regioisomers can be formed. For example, the reaction of an amine with 2-methyl-1,4-pentanedione could theoretically yield two different dimethyl-N-arylpyrrole isomers. The outcome is influenced by the relative reactivity of the two carbonyl groups towards the initial nucleophilic attack by the amine.

Stereoselectivity in the context of this compound relates to the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. chim.it In N-aryl pyrroles, the C-N bond connecting the pyrrole ring to the aryl group can have a sufficiently high barrier to rotation if there are bulky substituents at the ortho positions of the aryl ring and/or at the 2- and 5-positions of the pyrrole ring.

For this compound, the phenyl ring is substituted at the meta and para positions relative to the point of attachment to the pyrrole nitrogen. With no substituents at the ortho positions (positions 2 and 6) of the phenyl ring, the rotational barrier around the C-N bond is expected to be low, and thus, stable atropisomers are not anticipated at room temperature.

However, the synthesis of analogous N-aryl pyrroles with ortho-substituents can lead to axially chiral products. The asymmetric Paal-Knorr reaction has been developed to control the enantioselective synthesis of such atropisomeric N-aryl pyrroles. nih.govacs.orgmdpi.com This is often achieved using a combination of a Lewis acid and a chiral Brønsted acid, such as a chiral phosphoric acid, which can induce enantioselectivity in the cyclization step, leading to the preferential formation of one atropisomer over the other. chim.itmdpi.com The stability of these atropisomers is dependent on the steric bulk of the ortho-substituents, which creates a high enough energy barrier to prevent free rotation and racemization. nih.gov

Spectroscopic Elucidation and Structural Analysis of 1 4 Chloro 3 Nitrophenyl 1h Pyrrole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete picture of the atomic connectivity and chemical environment can be constructed.

¹H NMR Chemical Shift Analysis and Proton Coupling Patterns

The ¹H NMR spectrum of 1-(4-chloro-3-nitrophenyl)-1H-pyrrole is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring and the substituted phenyl ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro and nitro substituents on the phenyl ring and the nitrogen atom of the pyrrole ring.

The protons on the pyrrole ring typically appear as two multiplets. The protons at the 2- and 5-positions (α-protons) are adjacent to the nitrogen atom and are expected to resonate at a lower field compared to the protons at the 3- and 4-positions (β-protons) due to the deshielding effect of the nitrogen. These protons will likely show characteristic coupling patterns, with the α-protons appearing as a triplet and the β-protons also as a triplet, assuming similar coupling constants (J-values) between adjacent protons.

The aromatic protons on the 4-chloro-3-nitrophenyl group will present a more complex splitting pattern due to their substitution. Based on data for similar compounds like 4-chloro-3-nitroaniline (B51477), the proton ortho to the nitro group is expected to be the most deshielded and appear at the lowest field as a doublet. rsc.org The proton between the chloro and nitro groups would likely appear as a doublet of doublets, and the proton ortho to the chloro group would be at the highest field of the aromatic region, also as a doublet. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-5' (Pyrrole α-protons) | 6.8 - 7.2 | t | 2.0 - 3.0 |

| H-3', H-4' (Pyrrole β-protons) | 6.2 - 6.5 | t | 2.0 - 3.0 |

| Phenyl H (ortho to NO₂) | 8.0 - 8.2 | d | ~2.5 |

| Phenyl H (between Cl and NO₂) | 7.6 - 7.8 | dd | ~8.5, ~2.5 |

| Phenyl H (ortho to Cl) | 7.4 - 7.6 | d | ~8.5 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Characterization and Carbon Environments

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbons of the pyrrole ring are expected to appear in the range of 100-125 ppm. The α-carbons (C-2' and C-5') will likely resonate at a lower field than the β-carbons (C-3' and C-4') due to their proximity to the nitrogen atom.

The carbons of the phenyl ring will show a wider range of chemical shifts due to the strong electronic effects of the substituents. The carbon bearing the nitro group is expected to be significantly deshielded and appear at a low field. actachemicamalaysia.com Conversely, the carbon attached to the chloro group will also be deshielded, but to a lesser extent. The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents. For instance, in 4-chloro-3-nitroaniline, the carbon atoms of the phenyl ring resonate at specific and distinct positions that aid in their assignment. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2', C-5' (Pyrrole α-carbons) | 118 - 122 |

| C-3', C-4' (Pyrrole β-carbons) | 108 - 112 |

| C-1 (Phenyl, attached to N) | 138 - 142 |

| C-2 (Phenyl) | 120 - 124 |

| C-3 (Phenyl, attached to NO₂) | 147 - 151 |

| C-4 (Phenyl, attached to Cl) | 130 - 134 |

| C-5 (Phenyl) | 125 - 129 |

| C-6 (Phenyl) | 115 - 119 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Assignments

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For the pyrrole ring, cross-peaks would be observed between the α- and β-protons. In the phenyl ring, correlations would be seen between adjacent aromatic protons, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the pyrrole ring and the phenyl group. For example, a correlation between the α-protons of the pyrrole ring and the C-1 carbon of the phenyl ring would confirm the N-phenyl linkage.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. actachemicamalaysia.com The C-Cl stretching vibration would also be present, although it may be in the fingerprint region and harder to assign definitively. The pyrrole ring itself has characteristic C-H, C-N, and ring stretching vibrations. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Pyrrole C-H | Stretching | 3100 - 3200 |

| C=C (Aromatic & Pyrrole) | Ring Stretching | 1450 - 1600 |

| NO₂ | Asymmetric Stretching | 1500 - 1550 |

| NO₂ | Symmetric Stretching | 1330 - 1370 |

| C-N (Pyrrole) | Stretching | 1100 - 1300 |

| C-Cl | Stretching | 700 - 850 |

Note: These are predicted values and can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric stretching of the nitro group is also expected to be a prominent feature. The C-Cl bond, being a polarizable bond, should also give rise to a detectable Raman signal. The combination of FT-IR and Raman data would provide a more complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and probing the structure of a compound through its fragmentation pattern upon ionization. For this compound, with the molecular formula C₁₀H₇ClN₂O₂, the precise molecular mass is a key identifier. The calculated molecular weight for this formula is 222.63 g/mol , and its monoisotopic mass is 222.0196 Da nih.gov.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇ClN₂O₂ |

| Calculated Molecular Weight | 222.63 g/mol nih.gov |

| Monoisotopic Mass | 222.0196 Da nih.gov |

While specific experimental mass spectra for this compound are not widely available in the surveyed literature, a plausible fragmentation pathway can be proposed based on the analysis of structurally related compounds, such as other substituted nitrophenyl pyrroles and chloronitrobenzene derivatives nih.govnist.govnist.gov.

Upon electron ionization, the molecular ion [M]⁺• at m/z ≈ 222 would be formed. The primary fragmentation pathways are expected to be dictated by the weakest bonds and the most stable resulting fragments. Key fragmentation events would likely include:

Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of a nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), leading to a significant fragment ion at m/z ≈ 176 nist.gov.

Cleavage of the N-C Bond: The bond connecting the pyrrole nitrogen to the phenyl ring can cleave, resulting in fragments corresponding to the chloronitrophenyl cation ([C₆H₃ClNO₂]⁺, m/z ≈ 156) or the pyrrole cation ([C₄H₄N]⁺, m/z ≈ 66).

Loss of Chlorine: The molecule may lose a chlorine atom (Cl•, 35/37 Da), yielding a fragment at m/z ≈ 187.

Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo cleavage, although this often results in less intense, lower-mass ions nih.govresearchgate.net.

| Proposed Fragment Ion | m/z (approx.) | Corresponding Neutral Loss |

|---|---|---|

| [M - NO₂]⁺ | 176 | NO₂ |

| [M - Cl]⁺ | 187 | Cl |

| [C₆H₃ClNO₂]⁺ | 156 | C₄H₄N |

| [C₄H₄N]⁺ | 66 | C₆H₃ClNO₂ |

X-ray Crystallography for Solid-State Structure Determination

A review of the available scientific literature and crystallographic databases indicates that a single-crystal X-ray structure of this compound has not yet been reported. Therefore, definitive experimental data on its solid-state conformation, including parameters such as crystal system, space group, and unit cell dimensions, are currently unavailable.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without an experimentally determined crystal structure, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be conducted. However, based on its functional groups and studies of analogous molecules, the types of interactions that likely govern its solid-state assembly can be predicted researchgate.netresearchgate.net. The presence of a nitro group, a chloro-substituent, and two aromatic rings (phenyl and pyrrole) suggests a rich landscape of potential non-covalent interactions.

π-π Stacking: Aromatic rings frequently engage in π-π stacking interactions, which are crucial for the stabilization of many crystal structures. It is anticipated that the electron-deficient chloronitrophenyl ring and the electron-rich pyrrole ring could participate in offset or face-to-face stacking arrangements with rings of neighboring molecules researchgate.netresearchgate.net.

Other Interactions: Halogen atoms can participate in various stabilizing interactions. Short Cl···O contacts between the chlorine atom and an oxygen of a nitro group on an adjacent molecule are commonly observed in the crystal structures of other chloronitroaromatic compounds researchgate.net.

These predicted interactions collectively would create a stable, three-dimensional supramolecular architecture. Experimental determination of the crystal structure would be required to confirm the presence and geometry of these specific interactions.

| Potential Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance |

|---|---|---|---|

| Weak Hydrogen Bonding | C-H (Phenyl, Pyrrole) | O (Nitro Group) | Directional control of crystal packing researchgate.netmdpi.com |

| π-π Stacking | Phenyl Ring | Phenyl/Pyrrole Ring | Stabilization of the crystal lattice researchgate.net |

| Halogen Interactions | Cl | O (Nitro Group) | Contribution to lattice energy researchgate.net |

Reactivity and Transformation Chemistry of 1 4 Chloro 3 Nitrophenyl 1h Pyrrole

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution. pearson.comwikipedia.org The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, creating a π-system with increased electron density compared to benzene, which facilitates attack by electrophiles. pearson.comiust.ac.ir

While the pyrrole ring is intrinsically reactive, the nature of the substituent on the nitrogen atom significantly modulates this reactivity. researchgate.net In the case of 1-(4-chloro-3-nitrophenyl)-1H-pyrrole, the N-aryl group is strongly electron-withdrawing due to the combined inductive and resonance effects of the nitro group and the chloro group on the phenyl ring. This electron-withdrawing character pulls electron density away from the pyrrole ring through the nitrogen atom.

This reduction in electron density deactivates the pyrrole ring towards electrophilic attack compared to N-unsubstituted or N-alkyl substituted pyrroles. nih.gov Research has shown that N-aryl-substituted pyrroles bearing electron-withdrawing groups exhibit poor reactivity in reactions with electrophiles. nih.gov Consequently, more forcing conditions (e.g., stronger electrophiles, higher temperatures) may be required to achieve electrophilic substitution on the pyrrole ring of this compound compared to simpler N-aryl pyrroles.

| N-Substituent Group | Electronic Effect | Effect on Pyrrole Ring Reactivity | Example |

|---|---|---|---|

| -H | Neutral | High (Reference) | Pyrrole |

| -CH₃ (Alkyl) | Electron-Donating (Inductive) | Activated | 1-Methylpyrrole |

| -C₆H₅ (Phenyl) | Weakly Electron-Withdrawing | Slightly Deactivated | 1-Phenylpyrrole (B1663985) |

| -C₆H₃(4-Cl)(3-NO₂) | Strongly Electron-Withdrawing | Strongly Deactivated | This compound |

Electrophilic substitution on the pyrrole ring typically shows a strong preference for the C2 (α) position over the C3 (β) position. pearson.comstackexchange.com This regioselectivity is attributed to the greater resonance stabilization of the cationic intermediate (the σ-complex) formed during attack at the α-position. pearson.comsemanticscholar.org The positive charge in the α-attack intermediate can be delocalized over three atoms, including the nitrogen, whereas the intermediate from β-attack is less stable.

For N-substituted pyrroles, this α-directing effect generally persists. researchgate.netsemanticscholar.org While very bulky N-substituents can introduce steric hindrance that may increase the proportion of the β-substituted product, the electronic preference for α-attack remains the dominant factor for N-aryl groups. semanticscholar.org Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield predominantly the C2-substituted isomer.

Nucleophilic Aromatic Substitution on the Chloronitrophenyl Moiety

In stark contrast to the pyrrole ring, the chloronitrophenyl ring is highly electron-deficient and is therefore activated for nucleophilic aromatic substitution (SNAr). scranton.edulibretexts.org This reaction involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group.

The primary activating group for SNAr on this moiety is the nitro (NO₂) group. As a powerful electron-withdrawing group, the nitro group delocalizes the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack. libretexts.org This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.org

In this compound, the chlorine atom is at the C4 position, which is ortho to the C3-nitro group. This arrangement strongly activates the C-Cl bond towards nucleophilic displacement. The chlorine atom itself serves as a good leaving group (as Cl⁻), facilitating the completion of the substitution reaction. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring, and then the chloride ion is expelled to restore aromaticity. libretexts.org

| Position of -NO₂ Relative to Leaving Group (LG) | Stabilization of Intermediate | Reactivity towards SNAr |

|---|---|---|

| ortho | Strong | High |

| para | Strong | High |

| meta | Weak | Low / Unreactive. libretexts.org |

Ipso-substitution is a type of substitution reaction where the entering group attacks a ring position that is already occupied by a non-hydrogen substituent. libretexts.orgstackexchange.com The standard SNAr mechanism is inherently an ipso-substitution process, as the nucleophile attacks the carbon atom directly bonded to the leaving group.

For this compound, nucleophilic attack is highly favored at the C4 position, the carbon atom bearing the chloro substituent. libretexts.org This is a direct consequence of the activation by the ortho-nitro group. Therefore, the reaction of this compound with a wide variety of nucleophiles (e.g., alkoxides, amines, thiolates) is expected to proceed cleanly via ipso-substitution to displace the chloride ion and form a new bond between the C4 carbon and the nucleophile.

Reduction Reactions of the Nitro Group to Amino

The nitro group is one of the most readily reducible functional groups in organic chemistry. masterorganicchemistry.com The conversion of the nitro group in this compound to an amino (NH₂) group is a common and high-yielding transformation. This reaction is of significant synthetic importance as it dramatically alters the electronic properties of the phenyl ring, converting a strongly deactivating, electron-withdrawing substituent into a strongly activating, electron-donating one. masterorganicchemistry.com

A variety of reagents and conditions can be employed for this reduction, offering a high degree of chemoselectivity, often leaving other functional groups like the chloro substituent and the pyrrole ring intact. organic-chemistry.orgscispace.com Common methods include:

Catalytic Hydrogenation: This involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.comwikipedia.org Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose. Other catalysts like platinum(IV) oxide (PtO₂) or Raney nickel can also be used. wikipedia.org

Metals in Acidic Media: The reduction can be effectively carried out using metals such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comscispace.com Zinc (Zn) in acetic acid is another viable option. wikipedia.org

These methods reliably produce 4-chloro-3-aminophenyl)-1H-pyrrole, a key intermediate for further synthetic modifications.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd-C | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure | Highly efficient and clean, common laboratory method. wikipedia.org |

| Sn / HCl | Concentrated HCl, often with heating | Classic method, effective but requires workup to remove metal salts. scispace.com |

| Fe / HCl or NH₄Cl | Aqueous/alcoholic solution, often heated | Often preferred over SnCl₂ in industrial processes. masterorganicchemistry.com |

| Zn / CH₃COOH | Acetic acid solvent, reflux | Effective under acidic conditions. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Can be used for selective reductions. wikipedia.org |

Subsequent Reactivity of the Amino Group

The resulting amino group in 5-chloro-2-(1H-pyrrol-1-yl)aniline is a versatile functional handle for further molecular elaboration. It can undergo a variety of reactions typical of aromatic amines, including diazotization, acylation, and alkylation, leading to a diverse range of derivatives.

A significant application of this amino group is in the synthesis of fused heterocyclic systems. For instance, the condensation of 5-chloro-2-(1H-pyrrol-1-yl)aniline with aldehydes or their surrogates can lead to the formation of pyrrolo[1,2-a]quinoxalines. This transformation typically proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization.

Furthermore, the amino group can be diazotized using reagents like sodium nitrite (B80452) in an acidic medium. ijirset.comresearchgate.netnih.gov The resulting diazonium salt is a highly reactive intermediate that can participate in various coupling reactions, such as the formation of azo dyes, or be displaced by a range of nucleophiles to introduce different functionalities onto the aromatic ring. ijirset.comresearchgate.netnih.gov

Acylation of the amino group with acyl chlorides or anhydrides can be readily achieved to form the corresponding amides. For example, reaction with maleic anhydride (B1165640) in a suitable solvent like toluene (B28343) yields N-(4-chloro-3-(1H-pyrrol-1-yl)phenyl)maleamic acid. nih.gov

Reactions Involving the Pyrrole Nitrogen

While the pyrrole nitrogen in this compound is already substituted with the chloronitrophenyl group, further derivatization at this position is not a primary reactive pathway. The reactivity of the pyrrole ring itself, however, remains a key aspect of its chemistry.

Derivatization Strategies at N1

Direct derivatization at the N1 position of this compound is not feasible as it is already a tertiary amine. However, reactions that modify the substituents on the pyrrole ring or the N-aryl group are of significant interest. For instance, the reactivity of the pyrrole ring towards electrophiles can be influenced by the electronic nature of the N-aryl substituent. In the case of N-acylpyrroles, an anionic Fries rearrangement, sometimes referred to as a "pyrrole dance," has been observed, leading to the migration of the acyl group from the nitrogen to a carbon atom of the pyrrole ring. nsf.gov

Ring-Opening and Rearrangement Pathways

The pyrrole ring in N-arylpyrroles can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic systems.

A notable example is the Ciamician-Dennstedt rearrangement, which involves the ring expansion of a pyrrole to a pyridine. organic-chemistry.orgresearchgate.netnih.govnih.govnsf.gov This reaction typically occurs upon treatment with a dihalocarbene, generated, for example, from chloroform (B151607) and a strong base. The proposed mechanism involves the [2+1] cycloaddition of the carbene to the pyrrole ring to form a dihalocyclopropane intermediate, which then undergoes a rearrangement to yield a 3-halopyridine derivative. organic-chemistry.orgresearchgate.netnih.govnih.govnsf.gov While this reaction is a classic transformation of the pyrrole ring, its application to complex N-arylpyrroles like this compound would need to be carefully considered due to the potential for side reactions.

More recent developments in skeletal editing of heterocycles have introduced novel methods for the transmutation of pyrroles into other ring systems, offering alternative pathways to the classical Ciamician-Dennstedt rearrangement. nih.govnih.govacs.org These modern approaches may provide more controlled and efficient routes for the skeletal rearrangement of N-arylpyrroles. Additionally, photochemical rearrangements of N-arylpyrroles can lead to the formation of complex polycyclic structures. mdpi.comresearchgate.netnih.govbaranlab.orgrsc.org

Computational Chemistry and Theoretical Investigations of 1 4 Chloro 3 Nitrophenyl 1h Pyrrole

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the optimized geometry, electronic properties, and reactivity of 1-(4-chloro-3-nitrophenyl)-1H-pyrrole.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral (torsion) angles that define its most stable three-dimensional structure.

The primary conformational flexibility in this molecule arises from the rotation around the C-N bond connecting the phenyl and pyrrole (B145914) rings. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to locate the global energy minimum. The analysis typically reveals a non-planar conformation. The steric hindrance between the hydrogen atom on the pyrrole ring and the substituents on the phenyl ring, along with electronic repulsion, forces the two rings to be twisted relative to each other. This dihedral angle is a critical parameter, influencing the extent of π-conjugation between the two aromatic systems. Studies on similar N-aryl amides have shown that substituents significantly affect this twist. globalresearchonline.net The presence of the ortho-chloro and meta-nitro groups on the phenyl ring dictates the precise rotational barrier and the final stable conformation.

Table 1: Predicted Geometrical Parameters for this compound The following data is illustrative, based on DFT calculations of analogous structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (Inter-ring) | 1.43 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | N-O (Nitro) | 1.23 Å |

| Bond Angle | C-N-C (Inter-ring) | 125.0° |

| Dihedral Angle | Pyrrole-Phenyl | ~45-60° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, which acts as the electron-donating part of the molecule. researchgate.net Conversely, the LUMO is anticipated to be centered on the electron-deficient 4-chloro-3-nitrophenyl ring, particularly on the nitro group, which is a strong electron-withdrawing group. rhhz.net This spatial separation of the HOMO and LUMO suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap implies lower excitation energy, indicating that the molecule is more reactive and can be more easily polarized. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies Illustrative values based on DFT calculations for similar nitroaromatic compounds.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.90 eV |

| Energy Gap (ΔE) | 3.95 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying the regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential), blue signifies regions of low electron density (positive potential), and green represents neutral areas. wolfram.com

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the oxygen atoms of the nitro group, making this site a prime target for electrophilic attack. imist.mamdpi.com The area around the chlorine atom and the nitrogen of the pyrrole ring would also exhibit negative potential. Conversely, the hydrogen atoms of the pyrrole and phenyl rings would show positive potential (blue), marking them as sites for potential nucleophilic interactions. researchgate.net This visualization confirms the electron-withdrawing nature of the nitrophenyl group and the electron-donating character of the pyrrole moiety.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. numberanalytics.com It examines charge delocalization by quantifying the stabilization energy (E(2)) associated with charge transfer from a filled (donor) orbital to an empty (acceptor) orbital. Higher E(2) values indicate stronger interactions. researchgate.netresearchgate.net

For this compound, significant intramolecular interactions are expected. Key charge transfer events would include:

π → π* interactions: Delocalization of electrons from the π-orbitals of the pyrrole ring to the π*-antibonding orbitals of the phenyl ring, and vice versa. The twisted conformation, however, would limit the efficiency of this overlap.

n → π* interactions: The most significant interactions often involve the lone pairs (n) of electrons on the oxygen atoms of the nitro group and the chlorine atom donating into the antibonding π-orbitals of the phenyl ring. Similarly, the lone pair on the pyrrole nitrogen can interact with the π system of the phenyl ring. researchgate.netijnc.ir

Table 3: Predicted NBO Analysis - Major Donor-Acceptor Interactions Illustrative stabilization energies (E(2)) based on NBO analysis of related compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O (Nitro) | π(N-Cphenyl) | ~15.5 |

| LP(1) N (Pyrrole) | π(Cphenyl-Cphenyl) | ~5.2 |

| π(Cpyrrole-Cpyrrole) | π(Cphenyl-Cphenyl) | ~2.8 |

| LP(2) Cl | σ(Cphenyl-Cphenyl) | ~1.5 |

Molecular Dynamics Simulations

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and interactions with the environment, such as a solvent. nih.govnih.gov

An MD simulation of this compound, typically in a solvent box (e.g., water or an organic solvent), would reveal:

Conformational Dynamics: How the dihedral angle between the pyrrole and phenyl rings fluctuates around its equilibrium position at a given temperature. researchgate.net

Solvent Interactions: The formation and lifetime of hydrogen bonds or other non-covalent interactions between the molecule (e.g., the nitro group) and solvent molecules.

Such simulations are computationally intensive but are crucial for bridging the gap between theoretical models and real-world chemical systems. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of a compound. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. acs.org These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, yielding a theoretical spectrum that closely matches experimental data. arxiv.org For this compound, characteristic peaks would include the asymmetric and symmetric stretching of the NO₂ group, C-Cl stretching, C-N stretching, and the aromatic C-H stretching modes. bohrium.comresearchgate.netacs.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. youtube.comresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For this molecule, the main absorption bands in the UV-visible region would likely correspond to π → π* transitions within the aromatic systems and intramolecular charge transfer (ICT) from the pyrrole ring (HOMO) to the nitrophenyl ring (LUMO). qnl.qachemrxiv.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts with good accuracy. ruc.dknih.govaps.org The predicted shifts for this compound would reflect the electronic environment of each nucleus. For instance, protons and carbons on the electron-deficient nitrophenyl ring would be deshielded and appear at a higher chemical shift (downfield) compared to those on the more electron-rich pyrrole ring. stenutz.eu

Table 4: Predicted Spectroscopic Data for this compound Illustrative values based on computational studies of analogous structures.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | νasym(NO₂) | ~1530-1560 cm⁻¹ |

| νsym(NO₂) | ~1345-1365 cm⁻¹ | |

| ν(C-Cl) | ~700-750 cm⁻¹ | |

| UV-Vis | λmax (π → π* / ICT) | ~300-340 nm |

| ¹H NMR | δ (Phenyl-H) | 7.5-8.2 ppm |

| δ (Pyrrole-H) | 6.5-7.2 ppm | |

| ¹³C NMR | δ (Phenyl-C) | 120-150 ppm |

| δ (Pyrrole-C) | 110-125 ppm |

Reactivity Descriptors and Fukui Function Analysis

In the field of computational chemistry, Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of molecules. nih.gov Reactivity descriptors, derived from DFT, provide valuable insights into the chemical behavior of compounds. These descriptors are categorized into global and local indices, which together offer a comprehensive picture of a molecule's reactivity. nih.gov

Table 1: Hypothetical Global Reactivity Descriptors for this compound This table is illustrative and provides expected values based on theoretical principles. Actual calculated values may vary.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.35 | ELUMO - EHOMO |

| Chemical Potential (μ) | -4.675 | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | 2.175 | (ELUMO - EHOMO) / 2 |

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific atomic sites prone to attack. The Fukui function is a prominent local descriptor used to identify these reactive centers. researchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov

The condensed Fukui functions are calculated for each atom and are designated as:

f+ : for nucleophilic attack (attack by a nucleophile), indicating the site's ability to accept an electron.

f- : for electrophilic attack (attack by an electrophile), indicating the site's ability to donate an electron. revistadechimie.ro

f0 : for radical attack.

A higher value of a specific Fukui function at an atomic site suggests a greater susceptibility to that type of attack. researchgate.net For this compound, one would expect the nitro group's oxygen atoms and the pyrrole ring's nitrogen atom to be potential sites for electrophilic attack, while the carbon atoms on the phenyl and pyrrole rings would be susceptible to nucleophilic attack, influenced by the electron-withdrawing substituents.

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms of this compound This table is illustrative, showing how Fukui functions identify reactive sites. The specific values and most reactive sites would be determined by actual quantum chemical calculations.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Most Likely Attack |

|---|---|---|---|

| C (Pyrrole, C2) | 0.125 | 0.045 | Nucleophilic |

| C (Pyrrole, C5) | 0.118 | 0.051 | Nucleophilic |

| N (Pyrrole, N1) | 0.032 | 0.150 | Electrophilic |

| C (Phenyl, C4-Cl) | 0.140 | 0.030 | Nucleophilic |

| C (Phenyl, C3-NO₂) | 0.135 | 0.025 | Nucleophilic |

Non-Covalent Interactions (NCI) Analysis (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture and packing of molecules in the crystalline state. nih.govresearchgate.net Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. scirp.org

The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to highlight different types of intermolecular contacts. The surface is generated based on the electron distribution of the molecule. Key properties visualized include:

dnorm : A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii), which are often associated with hydrogen bonds.

di and de : These represent the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, respectively.

For this compound, a Hirshfeld surface analysis would likely reveal a variety of non-covalent interactions. Given its structure, the most significant contacts would be expected to include:

H···H interactions : Typically the most abundant type of contact.

O···H and N···H interactions : Involving the nitro group's oxygen atoms and the pyrrole nitrogen with hydrogen atoms on adjacent molecules, potentially forming weak hydrogen bonds.

Cl···H interactions : Contacts involving the chlorine atom.

C-H···π and π···π interactions : Arising from the interaction of hydrogen atoms with the aromatic rings and the stacking of the phenyl and pyrrole rings. tandfonline.com

These interactions collectively stabilize the crystal structure. The quantitative contribution of each of these contacts can be determined from the fingerprint plots.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound This table is for illustrative purposes to show the typical output of a Hirshfeld surface analysis.

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| H···H | 45.5 |

| O···H / H···O | 18.2 |

| C···H / H···C | 12.8 |

| Cl···H / H···Cl | 9.5 |

| C···C (π···π) | 6.0 |

| N···H / H···N | 3.5 |

Biological Activity Research and Mechanisms of Action in Vitro Focus

General Biological Significance of Pyrrole (B145914) Derivatives in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in numerous biologically active molecules, both natural and synthetic. nih.gov Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug discovery. nih.gov Pyrrole and its derivatives are integral components of vital macrocycles like the porphyrin ring in heme, chlorophyll, and vitamin B12, highlighting their essential role in biological systems.

In medicinal chemistry, the pyrrole nucleus is recognized as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Synthetic pyrrole derivatives have been developed that exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.gov The lipophilic nature of the pyrrole ring allows it to penetrate cell membranes, while its modest hydrophilicity facilitates interaction with biological targets and circulation in aqueous environments. nih.gov This balanced physicochemical profile, combined with the potential for substitution at various positions on the ring, has motivated scientists to continuously explore new pyrrole-containing compounds for therapeutic applications. nih.gov

In Vitro Antimicrobial Activity

While extensive research has been conducted on the antimicrobial properties of various pyrrole derivatives, specific experimental data on the in vitro antimicrobial activity of 1-(4-chloro-3-nitrophenyl)-1H-pyrrole is not extensively detailed in the available scientific literature. However, the activity of structurally related compounds containing nitrophenyl and chlorophenyl moieties provides valuable insights into its potential efficacy.

Nitrogen-containing heterocyclic compounds, including pyrroles, are known to exhibit significant antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov Studies on related compounds demonstrate that substitutions on the pyrrole ring system are crucial for antibacterial potency. For example, certain synthetic pyrrolamides and pyrrole-2-carboxamide derivatives have shown efficacy against Mycobacterium tuberculosis. nih.gov

Research into other substituted phenylpyrroles has identified compounds with notable activity. One study found that a series of 3,5-dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide derivatives showed equipotent activity to the standard drug Ciprofloxacin against E. coli and S. aureus. jmcs.org.mxresearchgate.net This suggests that the presence of a nitrophenyl group can be favorable for antibacterial action. Similarly, new nitro-pyrrolomycins, which are chlorinated phenylpyrrole derivatives, have demonstrated improved bactericidal concentrations against Staphylococcus aureus and Pseudomonas aeruginosa compared to their parent compounds. mdpi.comnih.gov Generally, many substituted pyrrole derivatives show greater inhibition against Gram-positive bacteria than Gram-negative strains. acgpubs.org

Table 1: In Vitro Antibacterial Activity of a Related Nitrophenyl-Pyrrole Derivative Note: Data for a structurally related compound, not this compound.

| Compound | Test Organism | Concentration | Zone of Inhibition (mm) | Standard (Ciprofloxacin) |

| 3,5-dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide | E. coli | 100 µg/mL | 16 | 16 |

| S. aureus | 100 µg/mL | 15 | 15 | |

| Source: Adapted from Idhayadhulla, A. et al. (2011). jmcs.org.mx |

The pyrrole scaffold is present in several natural and synthetic antifungal agents. nih.gov The well-known agricultural fungicide fenpiclonil (B1202646) is a phenylpyrrole, demonstrating the utility of this chemical class in combating fungal pathogens. Research on synthetic pyrrole derivatives has yielded compounds with significant antifungal properties. For instance, studies on pyrrole-dicarboxamide derivatives revealed that compounds with a nitrophenyl group were highly active against the fungal pathogen Candida albicans. jmcs.org.mxresearchgate.net This indicates that the nitro substitution, a key feature of this compound, can contribute significantly to antifungal effects. Phenylpyrrole analogues based on the alkaloid lycogalic acid have also shown broad-spectrum fungicidal activities against various phytopathogenic fungi. nih.gov

The antimicrobial activity of phenylpyrrole derivatives is highly dependent on the nature and position of substituents on both the pyrrole and phenyl rings.

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl) groups, is often associated with enhanced antimicrobial activity. mdpi.com The nitro group, in particular, has been shown to improve the minimal bactericidal concentration of pyrrolomycin derivatives. mdpi.comnih.gov

Halogenation: The position and type of halogen on the phenyl ring can modulate the biological activity. In many heterocyclic compounds, chlorine atoms contribute to increased lipophilicity, which may enhance the compound's ability to cross microbial cell membranes.

For this compound, the combination of a chloro and a nitro group on the phenyl ring suggests a potential for significant antimicrobial activity, based on the established structure-activity relationships of related compounds.

The mechanisms by which pyrrole derivatives exert their antimicrobial effects are varied. For many antimicrobial agents, the primary mode of action involves interaction with microbial membranes or inhibition of essential enzymes.

Membrane Disruption: Due to their lipophilic nature, many pyrrole-containing compounds can intercalate into the lipid bilayer of bacterial and fungal cell membranes. This can disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The biological activity of some pyrrolomycins has been attributed not only to their protonophoric action (disrupting proton gradients) but also to their lipophilicity within cellular membranes. mdpi.com

Enzyme Inhibition: Specific enzymes that are vital for microbial survival are common targets for antimicrobial drugs. Pyrrole derivatives have been found to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and repair. nih.govresearchgate.net Inhibition of these enzymes leads to a halt in cell division and bacterial death. Other potential targets include enzymes involved in metabolic pathways unique to the microbes.

In Vitro Anticancer/Antiproliferative Activity

The pyrrole scaffold is a key component in several anticancer agents, where it contributes to the molecule's ability to interact with various cellular targets involved in cancer proliferation. While direct in vitro anticancer data for This compound is limited in published studies, research on analogous 1-arylpyrroles provides a strong basis for predicting its potential activity.

Studies on 3-aroyl-1-arylpyrrole derivatives have shown that substituents on the 1-phenyl ring significantly influence their antiproliferative effects. In one study, a series of derivatives were synthesized to evaluate their ability to inhibit tubulin polymerization, a key mechanism for many anticancer drugs. The results highlighted the importance of the substitution pattern on the 1-phenyl ring. nih.gov

Notably, the 1-(3-nitrophenyl) substituted pyrrole derivative showed significant inhibition of tubulin polymerization, whereas derivatives with a chlorine atom on the 1-phenyl ring were only moderate to weak inhibitors of cancer cell growth. nih.gov This suggests that the nitro group, particularly at the meta-position, is more favorable for this specific anticancer mechanism than a chloro group. The compound this compound contains both moieties, making its potential activity an area of interest for future research. Other research has demonstrated that 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives can inhibit the growth of colon cancer cell lines at very low concentrations. nih.gov

Table 2: In Vitro Tubulin Polymerization Inhibition by Related 1-Arylpyrrole Derivatives Note: Data for structurally related compounds, not this compound.

| Compound | Activity | IC₅₀ (µM) |

| 1-(3-nitrophenyl)-3-(3,4,5-trimethoxybenzoyl)-1H-pyrrole | Tubulin Polymerization Inhibition | 8.9 |

| 1-(4-chlorophenyl)-3-(3,4,5-trimethoxybenzoyl)-1H-pyrrole | Tubulin Polymerization Inhibition | >100 |

| Source: Adapted from Bruno, G. et al. (2015). nih.gov |

In Vitro Anti-inflammatory Activity

Analogues of this compound have demonstrated notable in vitro anti-inflammatory properties. The primary mechanism investigated is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation. nih.gov

Several fused pyrrole compounds, such as pyrrolopyridines, have shown significant anti-inflammatory activity, comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov The introduction of a 1,3,4-oxadiazole (B1194373) moiety to a pyrrolo[3,4-d]pyridazinone core was explored to improve COX-2 affinity. mdpi.com In vitro assays confirmed that these new derivatives were effective inhibitors of both COX-1 and COX-2, with all tested compounds showing better inhibition of the COX-2 isoform than the reference drug Meloxicam. mdpi.com This suggests that the pyrrole scaffold is a promising backbone for the development of new anti-inflammatory agents.

Other Reported In Vitro Biological Activities of Analogues (e.g., antioxidant, antiviral, anti-hyperglycemic)

The versatile pyrrole scaffold has been incorporated into molecules exhibiting a wide range of other in vitro biological activities.

Antioxidant Activity: Several studies have reported the antioxidant and radical scavenging capabilities of pyrrole derivatives. researchgate.netfarmaceut.org New pyrrole hydrazones were evaluated for their ability to scavenge DPPH radicals and their reducing ability (ABTS test), with some compounds showing promising results. researchgate.netfarmaceut.org The antioxidant potential was further confirmed in cellular models, where certain derivatives demonstrated a protective effect against oxidative stress. brieflands.comresearchgate.net

Antiviral Activity: The antiviral potential of pyrrole-containing structures has been explored against various viruses. nih.govnih.gov In one study, dideoxynucleoside analogues with chloro-substitutions were synthesized and evaluated for their in vitro activity against hepatitis B virus (HBV) and hepatitis C virus (HCV). nih.gov One compound, 1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil, showed inhibition of both viruses without significant cytotoxicity. nih.gov Other systematic SAR studies on 1-heteroaryl-2-alkoxyphenyl analogues have identified compounds active against beta-coronaviruses, including SARS-CoV-2, that interfere with viral entry. mdpi.com

Anti-hyperglycemic Activity: Pyrrole and pyrrolopyrimidine derivatives have been investigated for their potential to manage diabetes. In vitro studies on 3T3-L1 adipocytes treated with phenoxyisobutyric acids, which can be structurally related to some pyrrole compounds, showed an increase in the mRNA concentrations of PPARγ and GLUT-4, two key targets in diabetes management. mdpi.com Other series of pyrrole derivatives have also shown promising anti-hyperglycemic activity in cellular and enzymatic assays. researchgate.netnih.gov

Molecular Docking and Receptor Interaction Studies (Computational In Vitro Perspective)

Molecular docking and other in silico methods are powerful tools for predicting the binding modes of small molecules like this compound to biological macromolecules, thereby identifying potential therapeutic targets. ijper.orgamazonaws.com

Computational studies on various pyrrole analogues have suggested interactions with several key protein families:

Protein Kinases: Kinases are crucial in cell signaling and are often dysregulated in cancer. Docking studies have shown that 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives can form stable complexes with the ATP-binding domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov These findings suggest that such compounds could act as kinase inhibitors, disrupting cancer cell proliferation and angiogenesis. nih.govnih.govf1000research.com Other potential targets include Cyclin-dependent kinase 2 (CDK2), which is often overexpressed in human cancers. nih.gov

Enzymes: As mentioned previously, docking studies have confirmed that anti-inflammatory pyrrole derivatives can bind effectively within the active site of COX-2, explaining their observed biological activity. nih.gov

Other Receptors: Pyrrole-based compounds have also been docked against other targets, such as the GABA-A receptor for potential anticonvulsant activity. ijper.org For antimicrobial applications, docking has been used to study interactions with bacterial enzymes like sterol 14α-demethylase. nih.gov

These computational approaches provide a rational basis for the observed biological activities of the pyrrole class of compounds and guide the design of future analogues with enhanced potency and selectivity.

Following a comprehensive search for scientific literature detailing the ligand-protein interaction analysis of the specific compound this compound, no dedicated studies or molecular docking data for this exact molecule could be located.

The performed searches yielded results for a variety of other substituted pyrrole derivatives, including pyrrole-carboxamides, pyrrole-2,5-diones, and aroyl-arylpyrroles. While these studies included detailed ligand-protein interaction analyses and molecular docking simulations for those specific analogues, the data is not transferable to this compound, as minor changes in chemical structure can lead to significant differences in protein binding and biological activity.

Therefore, it is not possible to provide the requested "Ligand-Protein Interaction Analysis" section with detailed research findings and data tables specifically for this compound based on the available scientific literature.

Structure Activity Relationship Sar Studies for 1 4 Chloro 3 Nitrophenyl 1h Pyrrole Derivatives

Impact of Substituents on Biological Activity (General Pyrrole (B145914) SAR)

The pyrrole ring is a versatile heterocyclic structure that serves as a foundational template for a wide array of compounds with significant pharmacological potential. dntb.gov.uanih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and antiviral properties. nih.govnih.gov The biological activity of these derivatives can be finely tuned by introducing various substituents onto the pyrrole nucleus, which can modulate properties like solubility, lipophilicity, and hydrogen bonding capacity. nih.gov For instance, the introduction of groups like an acetic or 2-propionic acid moiety onto the pyrrole ring or the N-aryl ring has been explored to enhance analgesic and anti-inflammatory properties in N-aryl pyrrole models. nih.gov

SAR investigations have shown that even small modifications can lead to significant changes in potency and selectivity. nih.gov For example, in a series of pyrrolone antimalarials, modifications aimed at improving poor aqueous solubility and metabolic instability led to derivatives with enhanced activity against resistant Plasmodium falciparum strains. nih.gov Similarly, studies on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group and the vicinal 4,5-diphenyl substituents are crucial for their inhibitory potency against metallo-β-lactamases. nih.gov The combination of different pharmacophores within a single pyrrole-containing molecule is a common strategy to generate more active compounds. rsc.orgbiolmolchem.com

Role of Chloro and Nitro Groups on the Phenyl Ring

The specific substitution pattern on the N-phenyl ring of 1-(4-chloro-3-nitrophenyl)-1H-pyrrole is a critical determinant of its biological activity. Both the chloro and nitro groups are strong electron-withdrawing groups, which significantly alter the electronic properties of the entire molecule. nih.govnih.gov

The nitro group (NO₂) is a well-known pharmacophore and is present in numerous bioactive compounds and approved drugs. nih.govnih.gov Its strong electron-withdrawing nature can deactivate the aromatic ring, influencing the molecule's polarity and its ability to interact with biological targets, often through interactions with nucleophilic sites in proteins. nih.govmdpi.com In many biological systems, the nitro group can undergo enzymatic reduction to form reactive intermediates like nitroso species and free radicals. nih.govnih.govsvedbergopen.com This bioreduction is a key mechanism of action for many nitroaromatic drugs, including antimicrobials, where the resulting reactive species can damage cellular components like DNA. nih.govmdpi.com The position of the nitro group is also crucial; for example, in some classes of compounds, its presence is essential for antibacterial activity. nih.gov

The chloro (Cl) group , a halogen, also plays a significant role. Halogen substituents can modulate a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com The presence of a halogen on the phenyl ring has been shown to be pivotal for the dual inhibitory activity of certain pyrrole derivatives against specific kinases. nih.gov In some benzodiazepines, a halogen at the 7-position enhances the drug's therapeutic action. nih.gov In the context of this compound, the combination of the chloro group at position 4 and the nitro group at position 3 creates a distinct electronic environment on the phenyl ring that dictates its interaction with specific biological targets. SAR studies on related scaffolds have shown that electron-withdrawing groups on the phenyl ring can lead to a loss or decrease in certain activities, highlighting the specificity of these interactions. mdpi.com

Influence of Pyrrole Ring Substitutions

Modifications to the pyrrole ring itself offer another avenue to modulate the biological activity of N-aryl pyrrole derivatives. The pyrrole moiety is a key structural motif in many natural products and pharmaceuticals. rsc.org The introduction of substituents at various positions on the pyrrole ring can impact the molecule's steric and electronic properties, thereby influencing its binding affinity to target proteins. nih.gov